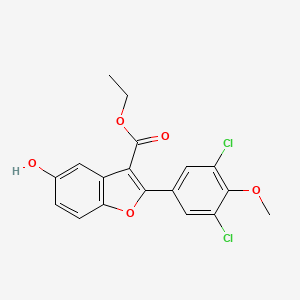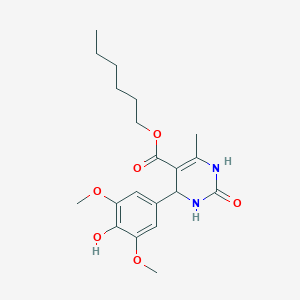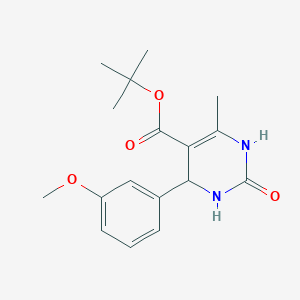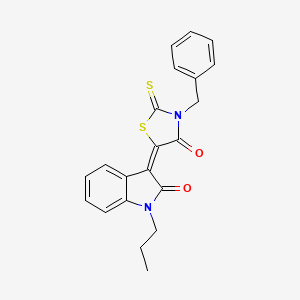![molecular formula C19H12ClN3O2 B11629894 2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide est un composé organique complexe qui présente un noyau de benzamide avec un groupe benzoxazole et une pyridine. Ce composé est d'un intérêt significatif dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:
Formation du cycle benzoxazole : Le cycle benzoxazole peut être synthétisé par cyclisation de la 2-aminophénol avec un dérivé d'acide carboxylique en milieu acide.
Introduction du groupement pyridine : Le cycle pyridine est introduit par une réaction de couplage, souvent en utilisant une réaction de couplage croisé catalysée par le palladium, telle que la réaction de Suzuki ou de Heck.
Formation de benzamide : La dernière étape consiste en la formation de la liaison benzamide, généralement par la réaction du dérivé benzoxazole avec un chlorure de benzoyle substitué par un chlore en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs robustes pour garantir un rendement élevé et une pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlore peut être substitué par d'autres nucléophiles comme les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec du palladium sur carbone ou de l'hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Produits principaux
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de benzamides ou de benzoxazoles substitués.
Applications de la recherche scientifique
N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide a plusieurs applications de recherche scientifique:
Chimie médicinale : Il est exploré pour son potentiel en tant qu'agent antituberculeux et d'autres applications thérapeutiques.
Études biologiques : Utilisé dans des études pour comprendre son interaction avec les cibles biologiques et son potentiel en tant que pharmacophore.
Applications industrielles : Employé dans la synthèse d'autres molécules organiques complexes et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide implique son interaction avec des cibles moléculaires spécifiques. Il peut agir en inhibant les enzymes ou en se liant aux récepteurs, modulant ainsi les voies biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de son application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on its specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)amides : Ces composés partagent un groupement pyridine similaire et sont connus pour leurs diverses applications médicinales.
Dérivés de benzoxazole : Les composés avec un cycle benzoxazole sont largement étudiés pour leurs activités biologiques et leur potentiel thérapeutique.
Unicité
N-(2-(pyridin-3-yl)-1,3-benzoxazol-5-yl)-2-chlorobenzamide est unique en raison de sa combinaison spécifique d'un noyau benzamide avec à la fois des groupes benzoxazole et pyridine. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C19H12ClN3O2 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
2-chloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12ClN3O2/c20-15-6-2-1-5-14(15)18(24)22-13-7-8-17-16(10-13)23-19(25-17)12-4-3-9-21-11-12/h1-11H,(H,22,24) |
Clé InChI |
AIZQYZSMTNBROI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629898.png)
